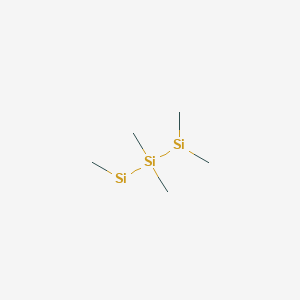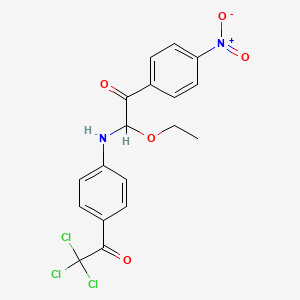
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure that includes both benzene and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methylbenzothiophene can undergo Friedel-Crafts acylation followed by cyclodehydration to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced polycyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. Pathways involved may include signal transduction and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(b)naphtho(2,3-d)thiophene: Similar structure but without the dimethyl substitution.
7-Methylbenzo(b)naphtho(2,3-d)thiophene: Contains a single methyl group.
8-Methylbenzo(b)naphtho(2,3-d)thiophene: Contains a single methyl group at a different position.
Uniqueness
The presence of two methyl groups at the 7 and 8 positions in 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene imparts unique electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
24964-12-3 |
|---|---|
Molekularformel |
C18H14S |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
7,8-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-7-8-13-9-16-14-5-3-4-6-17(14)19-18(16)10-15(13)12(11)2/h3-10H,1-2H3 |
InChI-Schlüssel |
VAGBNOVDXHIPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



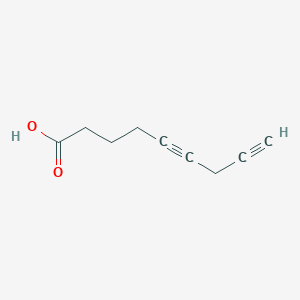


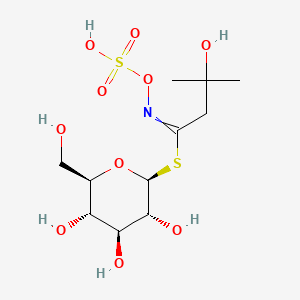
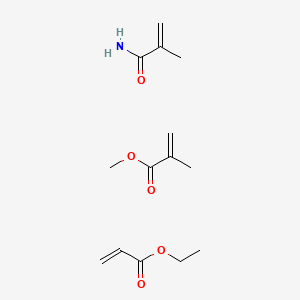
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
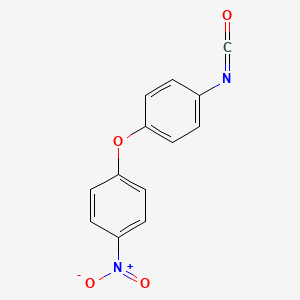
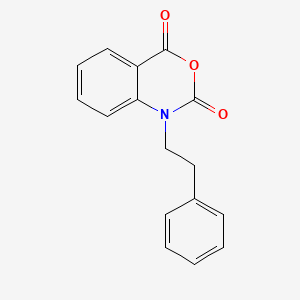
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
